molecular formula C11H9BrFNO2 B8307206 3-(5-bromo-7-fluoro-1H-indol-2-yl)propanoic acid CAS No. 1201149-21-4

3-(5-bromo-7-fluoro-1H-indol-2-yl)propanoic acid

Cat. No.: B8307206
CAS No.: 1201149-21-4
M. Wt: 286.10 g/mol
InChI Key: CWEFVWYZCJXPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromo-7-fluoro-1H-indol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C11H9BrFNO2 and its molecular weight is 286.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1201149-21-4

Molecular Formula

C11H9BrFNO2

Molecular Weight

286.10 g/mol

IUPAC Name

3-(5-bromo-7-fluoro-1H-indol-2-yl)propanoic acid

InChI

InChI=1S/C11H9BrFNO2/c12-7-3-6-4-8(1-2-10(15)16)14-11(6)9(13)5-7/h3-5,14H,1-2H2,(H,15,16)

InChI Key

CWEFVWYZCJXPIS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Br)F)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-bromo-2-fluoro-6-iodophenyl)amine (D159) (2 g), 4-pentynoic acid (0.62 g) and copper(I) iodide (0.60 g) in DMF (4 mL) stirred under nitrogen at room temperature was added bis(triphenylphosphine)palladium(II) chloride (0.222 g), then triethylamine (2.2 mL) was added in a portion. The reaction mixture was stirred at 80° C. in microwave reactor for 2 hrs. The solid in the mixture was filtered, the filtrate was diluted with EtOAc (30 mL), washed with brine (80 mL) and water (50 mL×2). The organic layer was dried over anhydrous sodium sulfate. The dried solution was concentrated. The residue was purified by column chromatography to afford 3-(5-bromo-7-fluoro-1H-indol-2-yl)propanoic acid (D160) (700 mg) as a yellow solid. MS (ES): C11H9BrFNO2 requires 285; found 286.0 (M+H+). δH (CDCl3, 400 MHz): 2.75 (2H, t), 3.07 (2H, t), 5.45 (1H, s), 7.05 (1H, d), 7.41 (1H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0.222 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.